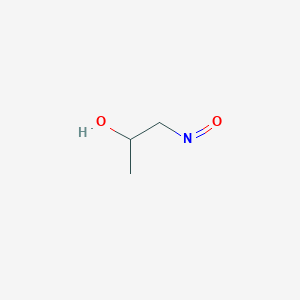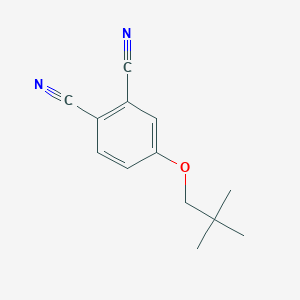
1,2,4-Tribromo-9-chloro-3H-phenothiazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Tribromo-9-chloro-3H-phenothiazin-3-one is a heterocyclic compound belonging to the family of phenothiazines. These compounds are known for their diverse therapeutic applications, including antiviral, antibacterial, and anticancer activities. The unique structure of this compound makes it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-tribromo-9-chloro-3H-phenothiazin-3-one typically involves the bromination and chlorination of phenothiazine derivatives. One common method includes the reaction of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate . The reaction conditions often require refluxing the mixture to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing automated reactors and controlled environments to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Tribromo-9-chloro-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: It can act as a photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides.
Substitution: The compound can participate in substitution reactions, where bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Molecular oxygen and a blue LED lamp are used as the oxidant and irradiation source, respectively.
Substitution: Reagents such as sodium acetate and ethanolic solutions are commonly used in substitution reactions.
Major Products
Oxidation: The major product formed is sulfoxides.
Substitution: The products depend on the substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
1,2,4-Tribromo-9-chloro-3H-phenothiazin-3-one has several scientific research applications:
Chemistry: It is used as a photocatalyst in organic synthesis, particularly in the oxidation of sulfides to sulfoxides.
Medicine: Its potential anticancer and anti-inflammatory activities are explored in pharmacological research.
Industry: The compound’s unique chemical properties are utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1,2,4-tribromo-9-chloro-3H-phenothiazin-3-one exerts its effects involves its ability to act as a photocatalyst. The compound absorbs light energy, which excites its electrons and enables it to facilitate oxidation reactions. The molecular targets and pathways involved include the activation of molecular oxygen and the subsequent oxidation of sulfides to sulfoxides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3H-Phenothiazin-3-one: A parent compound with similar photocatalytic properties.
2,5-Dibromo-3,6-dimethoxy-1,4-benzoquinone: A precursor in the synthesis of 1,2,4-tribromo-9-chloro-3H-phenothiazin-3-one.
Uniqueness
This compound is unique due to its specific bromination and chlorination pattern, which enhances its photocatalytic efficiency and broadens its range of applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
90040-71-4 |
|---|---|
Molekularformel |
C12H3Br3ClNOS |
Molekulargewicht |
484.4 g/mol |
IUPAC-Name |
1,2,4-tribromo-9-chlorophenothiazin-3-one |
InChI |
InChI=1S/C12H3Br3ClNOS/c13-6-7(14)11(18)8(15)12-10(6)17-9-4(16)2-1-3-5(9)19-12/h1-3H |
InChI-Schlüssel |
BHVHMLOGEYDXTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Cl)N=C3C(=C(C(=O)C(=C3Br)Br)Br)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-Hydroxyphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369553.png)

![N-(4-Amino-2-hydroxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14369557.png)




![2-[(2-Methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14369588.png)
![1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol](/img/structure/B14369595.png)





